n-(2-(1h-Imidazol-1-yl)phenyl)butyramide
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Overview
Description
N-(2-(1H-Imidazol-1-yl)phenyl)butyramide is a compound that features an imidazole ring, a phenyl group, and a butyramide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)phenyl)butyramide typically involves the formation of the imidazole ring followed by the attachment of the phenyl and butyramide groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nickel, can facilitate the cyclization process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-1-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The phenyl and butyramide groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce new functional groups onto the phenyl or butyramide moieties .
Scientific Research Applications
N-(2-(1H-Imidazol-1-yl)phenyl)butyramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or infection, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Omeprazole: An antiulcer agent that also contains an imidazole ring.
Uniqueness
N-(2-(1H-Imidazol-1-yl)phenyl)butyramide is unique due to its specific combination of the imidazole ring, phenyl group, and butyramide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylphenyl)butanamide |
InChI |
InChI=1S/C13H15N3O/c1-2-5-13(17)15-11-6-3-4-7-12(11)16-9-8-14-10-16/h3-4,6-10H,2,5H2,1H3,(H,15,17) |
InChI Key |
WTYYZJDYWJCCTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1N2C=CN=C2 |
Origin of Product |
United States |
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